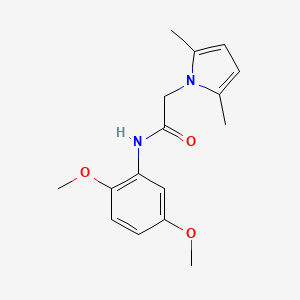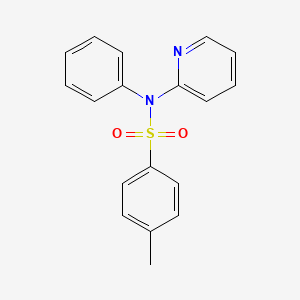![molecular formula C12H11FN4S B5709683 8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazinoindole family and has a unique structure that makes it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been suggested that the compound inhibits the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce cell cycle arrest, decrease cell proliferation, and increase the expression of certain tumor suppressor genes. Additionally, it has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in lab experiments is its potent anticancer activity. This makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further investigation is needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research. Another area of interest is the development of new derivatives of the compound with enhanced properties for use in cancer treatment. Finally, more studies are needed to evaluate the safety and toxicity of the compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent anticancer activity, antimicrobial, antifungal, and anti-inflammatory properties make it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, more research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-aminobenzonitrile with 2,4-difluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propylamine and thiourea to obtain the final product. This synthesis method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antimicrobial, antifungal, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
8-fluoro-5-propyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4S/c1-2-5-17-9-4-3-7(13)6-8(9)10-11(17)14-12(18)16-15-10/h3-4,6H,2,5H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAFAMKDIOGHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)C3=NNC(=S)N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)

![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)
